Undecasiloxane, tetracosamethyl-

Description

BenchChem offers high-quality Undecasiloxane, tetracosamethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Undecasiloxane, tetracosamethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

107-53-9 |

|---|---|

Molecular Formula |

C24H72O10Si11 |

Molecular Weight |

829.8 g/mol |

IUPAC Name |

bis[[[[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy]-dimethylsilane |

InChI |

InChI=1S/C24H72O10Si11/c1-35(2,3)25-37(7,8)27-39(11,12)29-41(15,16)31-43(19,20)33-45(23,24)34-44(21,22)32-42(17,18)30-40(13,14)28-38(9,10)26-36(4,5)6/h1-24H3 |

InChI Key |

FVJWDHCWIYKORU-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |

boiling_point |

322.8 °C |

Other CAS No. |

107-53-9 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Tetracosamethyl-undecasiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the polysiloxane compound, tetracosamethyl-undecasiloxane. The information is compiled to serve as a foundational resource for its application in research and development.

Chemical Identity

Tetracosamethyl-undecasiloxane is a linear siloxane polymer. Its fundamental chemical information is summarized below.

| Identifier | Value |

| IUPAC Name | 1,1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15,17,17,19,19,21,21,21-Tetracosamethylundecasiloxane |

| Synonyms | Undecasiloxane, tetracosamethyl- |

| CAS Number | 107-53-9[1] |

| Molecular Formula | C24H72O10Si11[1] |

| Molecular Weight | 829.76 g/mol |

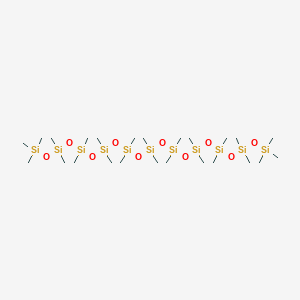

| Chemical Structure | (CH3)3SiO[Si(CH3)2O]9Si(CH3)3 |

Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 513°C at 760 mmHg | [3] |

| Density | 0.941 g/cm³ | [3] |

| Refractive Index | 1.427 | [3] |

| Flash Point | 255°C | [3] |

| Vapor Pressure | 3.95E-10 mmHg at 25°C | [3] |

| Melting Point | Data not available | |

| Viscosity | Data not available |

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of tetracosamethyl-undecasiloxane are not detailed in the available literature, standardized methods are routinely applied for the characterization of silicone fluids. The following table outlines the general methodologies that would be employed.

| Property | General Methodology | Standard Reference |

| Boiling Point | The boiling point is determined by observing the temperature at which the vapor pressure of the liquid equals the external pressure. For high-boiling substances, methods like distillation under reduced pressure are often used, and the results are extrapolated to atmospheric pressure. | OECD Guideline 103 |

| Density | The density can be measured using a pycnometer, hydrometer, or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature. | OECD Guideline 109 |

| Refractive Index | A refractometer is used to measure the extent to which light is bent when it passes through the substance. This is typically done at a specified temperature, often using the D-line of the sodium spectrum. | OECD Guideline 107 |

| Flash Point | The flash point is determined using a closed-cup or open-cup apparatus. The substance is heated at a controlled rate, and an ignition source is periodically passed over the surface of the liquid to determine the lowest temperature at which the vapors will ignite. | OECD Guideline 102 |

| Viscosity | The kinematic viscosity of silicone fluids is commonly measured using capillary viscometers, such as the Ostwald or Ubbelohde types, in a temperature-controlled bath. The time it takes for a specific volume of the fluid to flow through the capillary under gravity is measured and used to calculate the viscosity. | ASTM D4283[3][4][5][6][7] |

Logical Workflow for Chemical Characterization

As no specific signaling pathways involving tetracosamethyl-undecasiloxane have been identified, a general experimental workflow for the physical and chemical characterization of a chemical substance is presented below. This diagram illustrates the logical progression from initial identification to detailed property analysis.

Caption: A flowchart illustrating the general stages of chemical characterization.

Conclusion

Tetracosamethyl-undecasiloxane is a high-molecular-weight silicone fluid with a defined chemical structure and several known physical properties. While key data points such as boiling point, density, and refractive index are available, further experimental determination of properties like melting point and viscosity would provide a more complete profile for this compound. The standardized methodologies outlined in this guide serve as a reference for obtaining such data, ensuring consistency and comparability in future research.

References

An In-Depth Technical Guide to Tetracosamethyl-cyclododecasiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and known biological activities of Tetracosamethyl-cyclododecasiloxane. The information is presented to support research and development efforts in the fields of pharmacology and materials science.

Molecular Structure and Properties

Tetracosamethyl-cyclododecasiloxane is a cyclic siloxane compound. Its structure consists of a twelve-membered ring of alternating silicon and oxygen atoms, with two methyl groups attached to each silicon atom.

The molecular and physical properties of Tetracosamethyl-cyclododecasiloxane are summarized in the table below.

| Property | Value |

| Molecular Formula | C24H72O12Si12[1][2][3] |

| Molecular Weight | Approximately 889.85 g/mol [1][2][3][4] |

| CAS Registry Number | 18919-94-3[1] |

| IUPAC Name | 2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16,18,18,20,20,22,22,24,24-tetracosamethyl-1,3,5,7,9,11,13,15,17,19,21,23-dodecaoxa-2,4,6,8,10,12,14,16,18,20,22,24-dodecasilacyclotetracosane[3] |

| Boiling Point | 518.6°C at 760 mmHg[2] |

| Density | 0.98 g/cm³[2] |

Biological Activity and Experimental Protocols

Tetracosamethyl-cyclododecasiloxane has demonstrated notable cytotoxic and antimicrobial activities. These properties have been identified in studies involving extracts of the Salvadora persica plant, where this compound is a significant constituent.

Cytotoxic Activity

In vitro studies have shown that Tetracosamethyl-cyclododecasiloxane exhibits selective cytotoxicity against specific cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effects of Tetracosamethyl-cyclododecasiloxane can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines (e.g., ovarian A2780 and colon HT29) and a normal fibroblast cell line (e.g., MRC5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and incubated to allow for attachment. Subsequently, the cells are treated with varying concentrations of Tetracosamethyl-cyclododecasiloxane and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is then incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antimicrobial Activity

The compound has also been found to have selective antimicrobial properties, particularly against Streptococcus mutans, a bacterium implicated in dental caries.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

The antimicrobial activity can be quantified by determining the MIC and MBC values.

-

Bacterial Culture: Streptococcus mutans is grown in a suitable broth medium to a specific optical density.

-

Serial Dilution: A serial dilution of Tetracosamethyl-cyclododecasiloxane is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

-

MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto agar plates. The plates are incubated, and the lowest concentration that results in no bacterial growth on the agar is considered the MBC.

Logical Relationship of Biological Activities

The following diagram illustrates the known biological activities of Tetracosamethyl-cyclododecasiloxane and the experimental assays used to determine them.

Caption: Biological activities of Tetracosamethyl-cyclododecasiloxane.

References

"Undecasiloxane, tetracosamethyl-" synthesis and characterization methods

An In-depth Technical Guide to the Synthesis and Characterization of Tetracosamethyl-undecasiloxane

Introduction

Tetracosamethyl-undecasiloxane is a linear siloxane oligomer with the chemical structure (CH₃)₃SiO[Si(CH₃)₂O]₉Si(CH₃)₃. This compound belongs to the family of polydimethylsiloxanes (PDMS), which are widely utilized in various industrial and research applications due to their unique properties such as low surface tension, high thermal stability, and biocompatibility. The precise synthesis of well-defined oligomers like tetracosamethyl-undecasiloxane is crucial for applications requiring high purity and specific physical properties.

This guide provides a comprehensive overview of the primary methods for the synthesis and characterization of tetracosamethyl-undecasiloxane, tailored for researchers and professionals in drug development and materials science. It includes detailed experimental protocols, quantitative data summaries, and workflow visualizations.

Synthesis of Tetracosamethyl-undecasiloxane

The synthesis of monodisperse siloxane oligomers with a specific chain length is most effectively achieved through living anionic ring-opening polymerization (AROP).[1][2] This method offers excellent control over molecular weight and results in a narrow molecular weight distribution.[1] An alternative, though less controlled for producing a specific oligomer, is condensation polymerization.

Anionic Ring-Opening Polymerization (AROP)

AROP involves the use of a strong base to initiate the polymerization of cyclic siloxane monomers, such as hexamethylcyclotrisiloxane (D₃).[1] The "living" nature of this polymerization means that the polymer chains will continue to grow as long as monomer is available, and termination is controlled by the addition of a specific quenching agent.

Experimental Protocol: AROP Synthesis

This protocol details the synthesis of tetracosamethyl-undecasiloxane by controlling the monomer-to-initiator ratio.

-

Reactor Preparation: A 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is dried in an oven at 120°C overnight and then cooled under a stream of dry nitrogen.

-

Reagent Charging:

-

Add 22.2 g (0.1 mol) of hexamethylcyclotrisiloxane (D₃) to the flask.

-

Add 100 mL of anhydrous hexanes as the solvent. .

-

-

Initiation:

-

The flask is immersed in a room temperature water bath.

-

Using a gas-tight syringe, slowly add a calculated amount of n-butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution) to act as the initiator. The molar ratio of D₃ to n-BuLi will determine the degree of polymerization. For undecasiloxane (11 Si atoms), the ratio needs to be carefully calculated.

-

Allow the reaction to stir for 1 hour at room temperature.

-

-

Propagation:

-

Add 20 mL of anhydrous tetrahydrofuran (THF) as a promoter to accelerate the polymerization.[1]

-

The reaction mixture is stirred for 12 hours to ensure complete conversion of the monomer.

-

-

Termination:

-

To terminate the living polymer chains, an excess of chlorotrimethylsilane ((CH₃)₃SiCl) is added via syringe. This will cap the silanolate chain ends with a trimethylsilyl group.

-

The mixture is stirred for an additional 2 hours.

-

-

Purification:

-

The reaction mixture is quenched by the slow addition of 20 mL of a 5% aqueous sodium bicarbonate solution.

-

The organic layer is separated using a separatory funnel, washed three times with deionized water, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting oil is further purified by vacuum distillation to isolate the target oligomer.

-

Synthesis Workflow: Anionic Ring-Opening Polymerization

Caption: Workflow for the synthesis of tetracosamethyl-undecasiloxane via AROP.

Condensation Polymerization

Condensation polymerization involves the reaction of silane precursors with the elimination of a small molecule, such as water or HCl. For example, the hydrolysis and condensation of dichlorodimethylsilane can produce a mixture of linear and cyclic siloxanes. While this method is common for producing polysiloxane mixtures, it offers poor control for synthesizing a specific oligomer like tetracosamethyl-undecasiloxane.[3]

Characterization of Tetracosamethyl-undecasiloxane

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of the synthesized product, confirming its structure, purity, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of siloxanes.[4][5] ¹H, ¹³C, and ²⁹Si NMR experiments are typically performed.

-

¹H NMR: Provides information on the methyl protons attached to the silicon atoms. The terminal trimethylsilyl groups will have a slightly different chemical shift compared to the repeating dimethylsiloxy units.

-

¹³C NMR: Complements the ¹H NMR data by showing the carbon environments of the methyl groups.

-

²⁹Si NMR: Directly probes the silicon backbone, providing distinct signals for the terminal and internal silicon atoms, which is crucial for confirming the chain length.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the exact molecular weight of the oligomer and to confirm its elemental composition. Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly employed.

Gel Permeation Chromatography (GPC)

GPC is a size-exclusion chromatography technique used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.[6] For a well-defined oligomer synthesized via AROP, a very narrow PDI (close to 1.0) is expected.

Experimental Protocol: GPC Analysis

-

Sample Preparation: Prepare a solution of the synthesized siloxane in an appropriate solvent (e.g., toluene or THF) at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

-

Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of columns suitable for the expected molecular weight range.

-

Calibration: Calibrate the system using polystyrene standards of known molecular weights.

-

Analysis: Inject the prepared sample onto the column and elute with the mobile phase at a constant flow rate.

-

Data Processing: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) from the resulting chromatogram using the calibration curve.

Quantitative Data Summary

The following table summarizes the expected characterization data for tetracosamethyl-undecasiloxane.

| Parameter | Expected Value | Technique |

| Molecular Weight (Exact) | 830.29 g/mol | MS |

| Molecular Weight (Mn) | ~830 g/mol | GPC |

| Polydispersity Index (PDI) | < 1.1 | GPC |

| ¹H NMR Chemical Shift (δ) | ~0.06 ppm (Si-(CH₃)₃), ~0.08 ppm (-O-Si(CH₃)₂-O-) | ¹H NMR |

| ²⁹Si NMR Chemical Shift (δ) | ~+7 ppm (terminal Si), ~-22 ppm (internal Si) | ²⁹Si NMR |

Characterization Workflow

Caption: Workflow for the characterization of tetracosamethyl-undecasiloxane.

Conclusion

The synthesis of tetracosamethyl-undecasiloxane with high purity and a well-defined structure is best accomplished using living anionic ring-opening polymerization, which allows for precise control over the oligomer's chain length. Comprehensive characterization using a suite of analytical techniques, including NMR, mass spectrometry, and GPC, is imperative to confirm the identity, purity, and molecular weight of the final product. The protocols and data presented in this guide offer a robust framework for researchers and professionals working with well-defined siloxane materials.

References

- 1. gelest.com [gelest.com]

- 2. researchgate.net [researchgate.net]

- 3. Methods for the Preparation of Modified Polyorganosiloxanes (A Review) : Oriental Journal of Chemistry [orientjchem.org]

- 4. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combined Analysis of NMR and MS Spectra (CANMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. faculty.kaust.edu.sa [faculty.kaust.edu.sa]

Mass Spectrometry Fragmentation of Undecasiloxane, Tetracosamethyl-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of the linear siloxane, Undecasiloxane, tetracosamethyl-. The information presented herein is essential for the identification and characterization of this and related polysiloxane compounds in various matrices. This guide details the predicted fragmentation pathways under electron ionization (EI), presents quantitative data for characteristic ions, and outlines a typical experimental protocol for analysis by gas chromatography-mass spectrometry (GC-MS).

Introduction to Undecasiloxane, Tetracosamethyl-

Undecasiloxane, tetracosamethyl- is a linear polydimethylsiloxane (PDMS) with the chemical structure CH₃-[Si(CH₃)₂-O-]₁₀-Si(CH₃)₃. It consists of a backbone of eleven silicon atoms and ten oxygen atoms, with a total of 24 methyl groups attached to the silicon atoms. The molecule is terminated with trimethylsilyl groups.

Molecular Formula: C₂₄H₇₄O₁₀Si₁₁

Molecular Weight: 827.05 g/mol (monoisotopic)

Understanding the mass spectrometric behavior of this compound is critical in fields where silicones are utilized, including pharmaceuticals, medical devices, and consumer products, as it allows for precise identification and quantification.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Pattern

Under electron ionization, linear polysiloxanes like Undecasiloxane, tetracosamethyl- undergo characteristic fragmentation. The molecular ion peak (M⁺˙) is often weak or absent. A common initial fragmentation step is the loss of a methyl radical (•CH₃) to form the [M-15]⁺ ion, which is typically more stable and thus more readily observed.

Subsequent fragmentation proceeds through rearrangements and cleavages of the siloxane backbone, leading to the formation of a series of stable, cyclic oxonium ions. These fragment ions are characteristic of polydimethylsiloxanes and serve as diagnostic markers for their identification.

Proposed Fragmentation Pathway

The fragmentation of the [M-15]⁺ ion of Undecasiloxane, tetracosamethyl- is proposed to occur via intramolecular rearrangement, leading to the expulsion of neutral cyclic siloxanes (e.g., decamethylcyclopentasiloxane, D5) and the formation of smaller, charged linear or cyclic fragments. The most prominent and diagnostic fragment ions are listed in the table below.

Quantitative Data: Characteristic Fragment Ions

The following table summarizes the key ions expected in the electron ionization mass spectrum of Undecasiloxane, tetracosamethyl-. The relative abundance of these ions can vary depending on the specific instrument and analytical conditions.

| Ion | m/z (calculated) | Proposed Structure / Description |

| [M]⁺˙ | 827.05 | Molecular Ion |

| [M-15]⁺ | 812.03 | Loss of a methyl radical (•CH₃) |

| - | 369 | [(CH₃)₃Si-O-Si(CH₃)₂-O-Si(CH₃)₂-O-Si(CH₃)₂]⁺ |

| - | 355 | [(CH₃)₃Si-O-Si(CH₃)₂-O-Si(CH₃)₂-O-Si(CH₃)]⁺ |

| - | 295 | [(CH₃)₃Si-O-Si(CH₃)₂-O-Si(CH₃)₂]⁺ |

| - | 281 | [(CH₃)₃Si-O-Si(CH₃)₂-O-Si(CH₃)]⁺ |

| - | 221 | [(CH₃)₃Si-O-Si(CH₃)₂]⁺ |

| - | 207 | [(CH₃)₂Si-O-Si(CH₃)₂-O-Si(CH₃)]⁺ (cyclic) |

| - | 147 | [(CH₃)₂Si-O-Si(CH₃)₃]⁺ |

| - | 73 | [(CH₃)₃Si]⁺ |

Experimental Protocols for GC-MS Analysis

A standardized protocol for the analysis of linear siloxanes using Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below. This protocol can be adapted based on the specific instrumentation and sample matrix.

Sample Preparation

-

Dissolution: Dissolve the sample containing Undecasiloxane, tetracosamethyl- in a suitable organic solvent such as hexane, ethyl acetate, or dichloromethane to a concentration of approximately 1 mg/mL.

-

Dilution: For GC-MS analysis, further dilute the stock solution to a final concentration in the range of 1-10 µg/mL.

-

Filtration: If any particulate matter is present, filter the final solution through a 0.22 µm PTFE syringe filter prior to injection.

Gas Chromatography (GC) Conditions

-

GC System: Agilent 8890 GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 280 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless or split (e.g., 20:1), depending on the sample concentration.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 320 °C.

-

Final hold: Hold at 320 °C for 10 minutes.

-

Mass Spectrometry (MS) Conditions

-

MS System: Agilent 5977B MSD or equivalent single quadrupole or time-of-flight (TOF) mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 50-900.

-

Solvent Delay: 3-5 minutes, depending on the solvent used.

Conclusion

The mass spectrometric fragmentation of Undecasiloxane, tetracosamethyl- under electron ionization is characterized by the initial loss of a methyl group followed by backbone rearrangements to produce a series of stable, low-mass cyclic and linear siloxane ions. The presence of key fragment ions, particularly at m/z 73, 147, 207, 221, 281, 295, 355, and 369, provides strong evidence for the identification of this and related linear polydimethylsiloxanes. The experimental protocol detailed in this guide offers a robust starting point for the reliable analysis of these compounds in various scientific and industrial applications.

An In-depth Technical Guide on the Environmental Persistence and Degradation of Undecasiloxane, tetracosamethyl-

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available environmental persistence and degradation data for the specific branched siloxane, Undecasiloxane, tetracosamethyl- (CAS No. 107-53-9), is limited. This guide synthesizes information on the environmental fate of analogous siloxane compounds, primarily linear polydimethylsiloxanes (PDMS), to provide an informed perspective on its likely environmental behavior. The structural differences, notably the high degree of branching in tetracosamethyl-undecasiloxane, may influence its environmental persistence and degradation rates.

Introduction

Undecasiloxane, tetracosamethyl- is a member of the broader family of organosilicon compounds known as siloxanes or silicones. These polymers are characterized by a backbone of repeating silicon-oxygen (Si-O) units, with organic side groups, in this case, methyl groups, attached to the silicon atoms. The unique properties of siloxanes, including thermal stability, low surface tension, and hydrophobicity, have led to their extensive use in a wide array of industrial and consumer products. Consequently, understanding their environmental fate is of significant importance. This technical guide provides a comprehensive overview of the environmental persistence and degradation pathways of siloxanes, with a focus on high molecular weight, branched structures analogous to undecasiloxane, tetracosamethyl-.

Physicochemical Properties and Environmental Distribution

The environmental distribution of siloxanes is largely governed by their physicochemical properties. High molecular weight siloxanes, such as undecasiloxane, tetracosamethyl-, are expected to have very low water solubility and low vapor pressure. This combination of properties dictates that upon release into the environment, these compounds will predominantly partition to solid matrices.

Due to their insolubility in water and high adsorption coefficients, liquid polydimethylsiloxanes discharged into wastewater systems tend to adsorb to particulate matter and become a component of sewage sludge.[1] Therefore, the primary environmental compartment for these siloxanes is soil, particularly in regions where sewage sludge is used for land amendment.[1] In aquatic environments, they are expected to associate with suspended solids and ultimately deposit in the sediment, where mobility is low.

Environmental Degradation Pathways

The primary degradation pathways for polydimethylsiloxanes in the environment are hydrolysis, and for their degradation products, biodegradation and atmospheric photooxidation.

Hydrolysis

The Si-O backbone of siloxanes is susceptible to hydrolysis, which is considered the initial and rate-limiting step in their environmental degradation. This process is notably catalyzed by clay minerals in soil.[1] The hydrolysis of PDMS results in the cleavage of siloxane bonds to form lower molecular weight, hydroxyl-terminated siloxanes (silanols), with the primary end product being dimethylsilanediol (DMSD).[1]

The rate of hydrolysis is influenced by pH, with higher rates observed in both acidic and alkaline conditions.[2][3]

Biodegradation

While the high molecular weight PDMS polymers are generally resistant to direct biodegradation, their primary hydrolysis product, dimethylsilanediol (DMSD), is amenable to microbial degradation in soil.[1] Studies have shown that certain microorganisms can utilize DMSD, ultimately mineralizing it to carbon dioxide, water, and inorganic silicate (SiO2).[1] There is limited evidence for the significant biodegradation of high molecular weight PDMS in aquatic environments, particularly under anaerobic conditions in sediments.[4]

Atmospheric Photooxidation

Dimethylsilanediol (DMSD), being more volatile than its parent polymer, can evaporate from soil surfaces into the atmosphere. In the troposphere, it is subject to degradation by hydroxyl radicals (OH•) generated photochemically.[1] The atmospheric half-life of volatile methylsiloxanes is estimated to be in the range of 11 to 15 days.[5] The ultimate oxidation products in the atmosphere are expected to be carbon dioxide, water, and silica.[1]

Quantitative Persistence Data for Analogous Siloxanes

The following tables summarize quantitative data on the environmental persistence of linear polydimethylsiloxanes (PDMS), which can serve as analogs for understanding the potential behavior of undecasiloxane, tetracosamethyl-.

Table 1: Degradation of Linear PDMS in Soil

| Parameter | Value | Conditions | Reference |

| Half-life | 4.5 - 9.6 weeks | Field study with initial concentrations of 215 - 860 µg/g in the top 5-10 cm of soil. | [6][7] |

| Degradation | >95% within 365 days | Model prediction for the soil surface in various soil types. | [8] |

| Primary Product | Dimethylsilanediol (DMSD) | Clay-catalyzed hydrolysis. | [1] |

Table 2: Hydrolysis Rates of Linear PDMS in Water

| pH | Temperature (°C) | Degradation Rate (mg Si/L/day) | Conditions | Reference |

| 2 | 24 | 0.07 | Accelerated test in HCl solution. | [2][3] |

| 6 | 24 | 0.002 | Accelerated test in demineralized water. | [2][3] |

| 12 | 24 | 0.28 | Accelerated test in NaOH solution. | [2][3] |

Table 3: Persistence of Siloxanes in Sediment and Atmosphere

| Compound Type | Compartment | Persistence Metric | Value | Reference |

| PDMS | Sediment | General Observation | Degradation is very slow. | [9] |

| Volatile Methylsiloxanes (VMS) | Atmosphere | Half-life | ≤ 11 days | [5] |

Experimental Protocols for Assessing Environmental Persistence

Standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are employed to evaluate the environmental fate of chemicals.

Hydrolysis: OECD Guideline 111

This guideline assesses abiotic hydrolysis as a function of pH.

-

Principle: The test substance is incubated in sterile aqueous buffer solutions at various pH levels (typically 4, 7, and 9) and at a constant temperature in the dark.

-

Procedure:

-

A preliminary test is conducted at 50°C for 5 days to quickly assess stability.

-

If significant hydrolysis occurs, a more detailed study is performed at environmentally relevant temperatures.

-

Aqueous samples are taken at various time intervals and analyzed for the concentration of the test substance and any major hydrolysis products.

-

-

Endpoint: The rate of hydrolysis and the half-life of the substance are determined for each pH.

Transformation in Aquatic Sediment Systems: OECD Guideline 308

This test evaluates the transformation of a substance in water-sediment systems under both aerobic and anaerobic conditions.

-

Principle: The test substance is added to a system containing natural sediment and the overlying water. The systems are incubated in the dark at a controlled temperature.

-

Procedure:

-

Two different sediment types are typically used.

-

For aerobic testing, the headspace is purged with air. For anaerobic testing, the system is purged with an inert gas.

-

Water and sediment samples are collected at various time points and analyzed for the parent compound and transformation products.

-

Volatile products and CO2 are trapped from the effluent gas.

-

-

Endpoint: The rate of degradation in the total system, partitioning between water and sediment, and the half-life (DT50) are determined.

Adsorption/Desorption: OECD Guideline 106

This guideline uses a batch equilibrium method to determine the soil and sediment adsorption/desorption characteristics.

-

Principle: A solution of the test substance is equilibrated with a known amount of soil or sediment. The concentration of the substance remaining in the solution is measured.

-

Procedure:

-

A preliminary study is performed to determine the appropriate soil/solution ratio and equilibration time.

-

The main study is conducted with several concentrations of the test substance to generate an adsorption isotherm.

-

For desorption, the supernatant is replaced with a fresh solution and the system is re-equilibrated.

-

-

Endpoint: The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated.

Visualizations

Degradation Pathways

Caption: Environmental degradation pathways for high molecular weight siloxanes.

Experimental Workflow for Soil Persistence

Caption: General experimental workflow for assessing soil degradation of siloxanes.

Conclusion

References

- 1. Degradation of polydimethylsiloxane fluids in the environment--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scientificspectator.com [scientificspectator.com]

- 4. Microbial Degradation of Octamethylcyclotetrasiloxane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative weight-of-evidence analysis of the persistence, bioaccumulation, toxicity, and potential for long-range transport of the cyclic volatile methyl siloxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Degradation of silicone polymer in a field soil under natural conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. experts.umn.edu [experts.umn.edu]

- 9. researchgate.net [researchgate.net]

Toxicological profile of linear siloxanes like "Undecasiloxane, tetracosamethyl-"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linear siloxanes, a class of synthetic polymers characterized by a backbone of repeating silicon-oxygen units with organic side groups, are widely utilized in a vast array of industrial and consumer products due to their unique physicochemical properties. "Undecasiloxane, tetracosamethyl-" (CAS No. 107-53-9) is a member of this family. While historically regarded as biologically inert and safe for human use, a nuanced understanding of their toxicological profile is essential for risk assessment and the development of safe products. This technical guide provides a comprehensive overview of the toxicology of linear siloxanes, with a focus on polydimethylsiloxanes (PDMS) as a representative category due to the limited specific data on "Undecasiloxane, tetracosamethyl-". The information is presented to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetic profile of linear siloxanes is largely influenced by their molecular weight and physicochemical properties. Generally, they exhibit low absorption through dermal and gastrointestinal routes.[1]

-

Absorption: Dermal absorption of linear siloxanes is minimal.[2][3] Following oral ingestion, absorption is also very low, with the majority of the ingested compound being excreted unchanged in the feces.[1][4] Inhalation is a potential route of exposure for volatile, low molecular weight linear siloxanes.[5]

-

Distribution: Due to their lipophilic nature, absorbed siloxanes may distribute to fatty tissues.

-

Metabolism: Linear siloxanes are generally considered to be metabolically inert.

-

Excretion: The primary route of excretion for unabsorbed linear siloxanes is through the feces.[1][4] Absorbed low molecular weight siloxanes can be excreted in the urine or exhaled air.

Toxicological Endpoints

The toxicological profile of linear siloxanes has been evaluated through a battery of tests assessing acute, subchronic, and chronic toxicity, as well as genotoxicity, and reproductive and developmental effects. The general consensus from these studies is a low order of toxicity for linear siloxanes.[4][6]

Acute Toxicity

Acute toxicity studies across various routes of administration (oral, dermal, inhalation) have consistently demonstrated the low toxicity of linear siloxanes.[4][7]

Table 1: Acute Toxicity of Linear Polydimethylsiloxanes (PDMS)

| Route of Administration | Species | Endpoint | Value | Reference |

| Oral | Rat | LD50 | > 5,000 mg/kg | [4] |

| Dermal | Rabbit | LD50 | > 2,000 mg/kg | [4] |

| Inhalation (aerosol) | Rat | LC50 (4h) | > 5,000 mg/m³ | [5] |

Repeated Dose Toxicity

Subchronic and chronic toxicity studies have generally shown a lack of significant adverse effects, even at high doses of linear siloxanes.[1][8]

Table 2: Repeated Dose Toxicity of Linear Polydimethylsiloxanes (PDMS)

| Study Duration | Species | Route | NOAEL | LOAEL | Key Findings | Reference |

| 90-day | Rat | Oral | ≥ 1,000 mg/kg/day | - | No adverse effects observed | [1][8] |

| 28-day | Rat | Dermal | ≥ 1,000 mg/kg/day | - | No systemic toxicity | [7] |

| 90-day | Rat | Inhalation | - | - | Liver effects at high concentrations of some low molecular weight siloxanes | [5] |

Genotoxicity

Linear siloxanes have been extensively tested for genotoxic potential in a variety of in vitro and in vivo assays and have consistently been found to be non-genotoxic.[4]

Table 3: Genotoxicity of Linear Polydimethylsiloxanes (PDMS)

| Assay | System | Result | Reference |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium, E. coli | Negative | [4] |

| In vitro Chromosomal Aberration | Mammalian Cells | Negative | [4] |

| In vivo Micronucleus Test | Rodent | Negative | [4] |

Reproductive and Developmental Toxicity

Studies on the reproductive and developmental toxicity of linear siloxanes have not shown any adverse effects on fertility or fetal development.[4]

Table 4: Reproductive and Developmental Toxicity of Linear Polydimethylsiloxanes (PDMS)

| Study Type | Species | Route | NOAEL | Key Findings | Reference |

| Two-Generation Reproduction | Rat | Oral | ≥ 1,000 mg/kg/day | No effects on fertility or reproduction | [4] |

| Developmental Toxicity | Rat, Rabbit | Oral | ≥ 1,000 mg/kg/day | No teratogenic effects | [4] |

Experimental Protocols

The toxicological evaluation of linear siloxanes generally follows internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These standardized protocols ensure the reliability and comparability of data.

Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)

This method is designed to assess the acute toxic effects of a substance when administered orally at a fixed dose.[9][10][11][12]

Caption: Workflow for an acute oral toxicity study following OECD Guideline 420.

Subchronic Oral Toxicity (OECD 408: 90-Day Study)

This study provides information on the adverse effects of a substance following repeated oral administration over a 90-day period.[13][14][15][16][17]

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. nib.si [nib.si]

- 3. oecd.org [oecd.org]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 6. Genotoxicity (OECD 473) | YÜEF-İKTAL [yuef-iktal.yeditepe.edu.tr]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]

- 11. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]

- 16. Oral Toxicity OECD 408 - Toxicology IND Services [toxicology-ind.com]

- 17. ifif.org [ifif.org]

Solubility Profile of Undecasiloxane, tetracosamethyl-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Undecasiloxane, tetracosamethyl-, a linear siloxane, in various organic solvents. Due to the limited availability of specific quantitative data for this exact compound, this guide leverages analogous data for linear polydimethylsiloxane (PDMS) fluids, which exhibit similar physicochemical properties. The information presented herein is intended to guide solvent selection for applications involving Undecasiloxane, tetracosamethyl-, such as in formulations, as a reaction medium, or for cleaning and extraction processes.

Core Concepts in Siloxane Solubility

The solubility of linear siloxanes like Undecasiloxane, tetracosamethyl- is primarily governed by the principle of "like dissolves like." These molecules consist of a flexible siloxane backbone (Si-O) with non-polar methyl groups as side chains. This structure results in low surface tension and weak intermolecular forces. Consequently, they are most soluble in non-polar or weakly polar organic solvents.[1] Their solubility decreases significantly in polar solvents, particularly those capable of hydrogen bonding, such as water and lower alcohols.

Solubility Data

The following table summarizes the solubility of linear siloxanes, which serves as a strong proxy for Undecasiloxane, tetracosamethyl-, in a range of common organic solvents. The data is compiled from various sources and is presented qualitatively.

| Solvent Class | Solvent | Solubility |

| Hydrocarbons | ||

| Aliphatic | n-Hexane | Soluble[1] |

| n-Heptane | Soluble[1] | |

| Cyclohexane | Soluble[1] | |

| Mineral Spirits | Soluble[2] | |

| Aromatic | Toluene | Soluble[1][2] |

| Xylene | Soluble[1][2] | |

| Benzene | Soluble[3] | |

| Chlorinated Solvents | Dichloromethane | Soluble[1] |

| Chloroform | Soluble[1] | |

| Carbon Tetrachloride | Soluble[1] | |

| Ethers | Diethyl Ether | Soluble[1] |

| Tetrahydrofuran (THF) | Soluble[1] | |

| Ketones | Acetone | Partially Soluble[1][2] |

| Methyl Ethyl Ketone (MEK) | Partially Soluble[1] | |

| Esters | Ethyl Acetate | Soluble[2] |

| Butyl Acetate | Soluble[2] | |

| Alcohols | Methanol | Insoluble[1][2] |

| Ethanol | Insoluble[1][2] | |

| Isopropanol | Insoluble[1] | |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Insoluble |

| Dimethylformamide (DMF) | Insoluble | |

| Water | Insoluble[1][2] |

Experimental Protocols for Solubility Determination

A precise, quantitative determination of solubility for Undecasiloxane, tetracosamethyl- in a specific solvent requires a structured experimental approach. Below is a generalized protocol that can be adapted for this purpose.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the siloxane in the solvent of interest and then determining the concentration by evaporating the solvent.

Materials and Equipment:

-

Undecasiloxane, tetracosamethyl-

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with airtight caps

-

Constant temperature bath or shaker

-

Volumetric flasks and pipettes

-

Evaporating dish

-

Vacuum oven or desiccator

Procedure:

-

Sample Preparation: Add an excess amount of Undecasiloxane, tetracosamethyl- to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Place the vial in a constant temperature bath, typically at 25°C, and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

Phase Separation: Allow the vial to stand undisturbed at the constant temperature until the undissolved siloxane has settled. Centrifugation can be used to expedite this process.

-

Sample Extraction: Carefully extract a known volume of the clear, supernatant (saturated solution) using a pipette.

-

Solvent Evaporation: Transfer the extracted aliquot to a pre-weighed evaporating dish. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the siloxane.

-

Mass Determination: Once the solvent is completely evaporated, weigh the evaporating dish containing the siloxane residue.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of dish)] / (Volume of aliquot in mL) * 100

Experimental Workflow

The logical flow of a typical solubility determination experiment is illustrated in the diagram below.

References

Methodological & Application

Application Note: Analysis of Undecasiloxane, tetracosamethyl- by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the analysis of the linear siloxane, Undecasiloxane, tetracosamethyl-, using Gas Chromatography-Mass Spectrometry (GC-MS). Siloxanes are prevalent in a wide range of industrial and consumer products, and their accurate identification and quantification are crucial in various scientific and industrial fields, including drug development, where they can be present as contaminants or excipients. This document provides a detailed experimental protocol, data presentation, and a workflow diagram to facilitate the analysis of this specific long-chain siloxane.

Introduction

Undecasiloxane, tetracosamethyl- (C24H72O10Si11, MW: 829.8 g/mol ) is a high-molecular-weight linear siloxane. Due to the widespread use of silicones, the detection and identification of specific siloxanes are of significant interest. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it an ideal method for the analysis of siloxanes. This application note provides a starting point for developing a robust GC-MS method for Undecasiloxane, tetracosamethyl-.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific sample matrices and instrumentation.

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for extracting siloxanes from aqueous matrices.

-

Reagents and Materials:

-

n-Hexane (GC grade)

-

Acetone (GC grade)

-

Anhydrous Sodium Sulfate

-

Deionized water

-

20 mL glass vials with PTFE-lined screw caps

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

To a 20 mL glass vial, add 10 mL of the aqueous sample.

-

Add 5 mL of n-hexane to the vial.

-

Cap the vial and vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge the vial at 2000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper n-hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

The dried n-hexane extract is now ready for GC-MS analysis.

-

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC (or equivalent)

-

Mass Spectrometer: Agilent 5977A MS (or equivalent)

-

GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Injector: Split/Splitless, operated in splitless mode

-

Injector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 15 °C/min to 320 °C

-

Hold: 10 minutes at 320 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 50-900

Data Presentation

The identification of Undecasiloxane, tetracosamethyl- can be confirmed by its retention time and mass spectrum. While a specific library spectrum for this compound is not widely available, linear siloxanes exhibit characteristic fragmentation patterns. The molecular ion is often weak or absent. Common fragments arise from the cleavage of the Si-O backbone and loss of methyl groups.

Table 1: Quantitative Data for Undecasiloxane, tetracosamethyl-

| Parameter | Value | Reference |

| Chemical Formula | C24H72O10Si11 | [1] |

| Molecular Weight | 829.8 g/mol | [1] |

| CAS Number | 107-53-9 | [1] |

| Characteristic m/z Fragments | 73, 147, 221, 295, 369, etc. (Characteristic of linear siloxanes) | [2] |

| Expected Retention Index | A retention index can be calculated relative to a series of n-alkanes to provide a more robust identification parameter. | [3][4] |

Note: The characteristic m/z fragments are representative of the fragmentation pattern of linear polydimethylsiloxanes. The relative abundance of these ions will depend on the specific instrument and conditions.

Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of Undecasiloxane, tetracosamethyl-.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Detection and characterization of poly(dimethylsiloxane)s in biological tissues by GC/AED and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gas Chromatographic Retention Data [webbook.nist.gov]

- 4. Kovats retention index - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Use of Undecasiloxane, tetracosamethyl- as an Internal Standard in Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of analytical chemistry, particularly in chromatographic analysis, the use of an internal standard is a crucial technique for improving the accuracy and precision of quantitative measurements. An internal standard is a compound of known concentration that is added to a sample, and its response is used to correct for variations in sample preparation and analysis. This document provides detailed application notes and protocols for the use of Undecasiloxane, tetracosamethyl- as an internal standard in chromatographic methods, primarily focusing on Gas Chromatography (GC) coupled with Mass Spectrometry (MS).

Undecasiloxane, tetracosamethyl- is a linear siloxane with a high molecular weight and a boiling point that allows for its elution in a convenient region of the chromatogram for many applications. Its chemical inertness and stability make it an excellent candidate as an internal standard for the analysis of other siloxanes, polymers, and in matrices where a non-polar, high-boiling internal standard is required.

Physicochemical Properties of Undecasiloxane, tetracosamethyl-

A thorough understanding of the physicochemical properties of an internal standard is essential for method development. Key properties of Undecasiloxane, tetracosamethyl- are summarized in the table below.

| Property | Value |

| Molecular Formula | C24H72O10Si11 |

| Molecular Weight | 829.8 g/mol [1] |

| Boiling Point | 201 °C at 4.7 mmHg; 152 °C at 0.5 mmHg[2] |

| Density | 0.9247 g/cm³ at 25 °C[2] |

| Refractive Index | 1.3994 at 20 °C[2] |

| Appearance | Colorless liquid[2] |

| Solubility | Soluble in benzene and low molecular weight hydrocarbons[2] |

Rationale for Use as an Internal Standard

The selection of an appropriate internal standard is critical for the success of a quantitative chromatographic method. Undecasiloxane, tetracosamethyl- possesses several characteristics that make it a suitable internal standard for specific applications:

-

Chemical Similarity: For the analysis of other siloxanes or silicone-based materials, its similar chemical structure can help to compensate for variations in extraction efficiency and chromatographic behavior.

-

Chromatographic Behavior: Its high boiling point ensures that it elutes after most common solvents and lower boiling point analytes, reducing the likelihood of co-elution and interference.

-

Inertness: As a siloxane, it is chemically inert and does not typically react with analytes or the sample matrix.

-

Detector Response: It provides a stable and reproducible signal in both Flame Ionization Detectors (FID) and Mass Spectrometry (MS).

Experimental Workflow

The general workflow for utilizing Undecasiloxane, tetracosamethyl- as an internal standard in a chromatographic analysis is depicted in the diagram below. This workflow outlines the key steps from sample preparation to data analysis.

Figure 1: General experimental workflow for quantitative analysis using an internal standard.

Detailed Experimental Protocol: Quantification of Siloxanes in a Polymer Matrix

This protocol provides a representative method for the quantification of volatile siloxanes in a polymer matrix using Undecasiloxane, tetracosamethyl- as an internal standard.

1. Materials and Reagents

-

Undecasiloxane, tetracosamethyl- (Internal Standard, IS)

-

Analytes of interest (e.g., octamethylcyclotetrasiloxane (D4), decamethylcyclopentasiloxane (D5))

-

Solvent for extraction and dilution (e.g., Toluene, HPLC grade)

-

Polymer sample

-

Vials, syringes, and other standard laboratory glassware

2. Preparation of Standard Solutions

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Undecasiloxane, tetracosamethyl- and dissolve it in 10 mL of toluene.

-

Analyte Stock Solution (1 mg/mL): Prepare individual stock solutions for each target analyte by dissolving 10 mg of each in 10 mL of toluene.

-

Calibration Standards: Prepare a series of calibration standards by making appropriate dilutions of the analyte stock solutions and the internal standard stock solution. A typical concentration range for the analytes might be 1-100 µg/mL, with a constant IS concentration of 50 µg/mL.

Table 1: Example Calibration Standard Preparation

| Calibration Level | Analyte Concentration (µg/mL) | IS Concentration (µg/mL) |

| 1 | 1 | 50 |

| 2 | 5 | 50 |

| 3 | 10 | 50 |

| 4 | 25 | 50 |

| 5 | 50 | 50 |

| 6 | 100 | 50 |

3. Sample Preparation

-

Accurately weigh approximately 1 gram of the polymer sample into a 20 mL headspace vial.

-

Add a known volume (e.g., 1 mL) of the Internal Standard Stock Solution (1 mg/mL) to the vial.

-

Add 9 mL of toluene to the vial to bring the total volume to 10 mL.

-

Seal the vial and vortex for 1 minute.

-

Place the vial in an ultrasonic bath for 30 minutes to facilitate the extraction of siloxanes from the polymer matrix.

-

Allow the sample to cool to room temperature and let any polymer residue settle.

-

Transfer an aliquot of the supernatant to a 2 mL autosampler vial for GC-MS analysis.

4. GC-MS Instrumental Conditions

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Inlet Temperature: 280 °C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 15 °C/min to 300 °C

-

Hold: 10 minutes at 300 °C

-

-

Carrier Gas: Helium, constant flow at 1.2 mL/min

-

MS Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Scan Mode: Full Scan (m/z 40-850) or Selected Ion Monitoring (SIM) for target analytes and IS.

Table 2: Suggested SIM Ions for Monitoring

| Compound | Retention Time (approx. min) | Target Ion (m/z) | Qualifier Ions (m/z) |

| D4 | 8.5 | 281 | 207, 282 |

| D5 | 10.2 | 355 | 267, 356 |

| Undecasiloxane, tetracosamethyl- | 22.1 | 73 | 147, 221 |

5. Data Analysis and Quantification

-

Integrate the peak areas of the target analytes and the internal standard.

-

Calculate the response factor (RF) for each analyte using the calibration standards: RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)

-

Calculate the concentration of each analyte in the sample using the following equation: Conc_analyte = (Area_analyte / Area_IS) * (Conc_IS / RF)

-

Relate the concentration back to the original polymer sample weight to determine the final concentration in µg/g.

Logical Relationship for Quantitative Analysis

The fundamental principle of using an internal standard for quantification is based on the ratio of the analyte response to the internal standard response. This relationship helps to mitigate errors introduced during sample preparation and injection.

Figure 2: Logical diagram illustrating the principle of internal standard quantification.

Safety and Handling

Undecasiloxane, tetracosamethyl- should be handled in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

Undecasiloxane, tetracosamethyl- serves as a valuable internal standard for the quantitative analysis of siloxanes and other compounds in complex matrices. Its chemical properties and chromatographic behavior provide a reliable means to improve the accuracy and precision of analytical results. The protocols and information provided herein offer a comprehensive guide for researchers and scientists to effectively utilize this compound in their chromatographic methods. Method validation should always be performed to ensure the suitability of this internal standard for a specific application.

References

Application Notes and Protocols for the Analysis of Undecasiloxane, tetracosamethyl- in Cosmetics and Personal Care Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecasiloxane, tetracosamethyl-, a linear siloxane with the CAS number 107-53-9 and molecular formula C24H72O10Si11, is a high molecular weight silicone fluid utilized in the cosmetics and personal care industry.[1] Like other high molecular weight polydimethylsiloxanes (PDMS), it functions primarily as an emollient, film-former, and conditioning agent.[2] Its properties contribute to a desirable sensory experience in products, providing a smooth, non-greasy feel and enhancing spreadability. This document provides detailed application notes and a generalized protocol for the qualitative and quantitative analysis of Undecasiloxane, tetracosamethyl- in various cosmetic and personal care product matrices.

Applications in Cosmetics and Personal Care Products

High molecular weight linear siloxanes such as Undecasiloxane, tetracosamethyl- are valued for their unique physicochemical properties that enhance the performance and aesthetics of a wide range of products. Key applications include:

-

Skincare (Creams, Lotions): They form a breathable, non-occlusive film on the skin that helps to lock in moisture, providing long-lasting hydration. Their emollient properties soften and smooth the skin's surface.

-

Haircare (Conditioners, Serums): In hair care formulations, they provide conditioning, reduce combing forces, and impart a silky, shiny appearance without a greasy residue.

-

Color Cosmetics (Foundations, Lipsticks): These silicones improve the spreadability of pigments, leading to a more even application and a smooth finish. They can also enhance the longevity of makeup by providing a water-resistant film.

-

Sunscreens: They can help to evenly distribute UV filters on the skin, potentially boosting the Sun Protection Factor (SPF).[2]

-

Antiperspirants and Deodorants: Their lubricating properties contribute to a smooth application feel.

The following diagram illustrates the logical relationship of Undecasiloxane, tetracosamethyl-'s properties to its applications in cosmetics.

Quantitative Data Summary

| Product Category | Linear Siloxane Range (µg/g) | Reference |

| Hair Care Products | <0.059 - 73,000 | [3] |

| Skin Lotions | <0.059 - 73,000 | [3] |

| Cosmetics | <0.059 - 73,000 | [3] |

Experimental Protocols

The analysis of high molecular weight linear siloxanes like Undecasiloxane, tetracosamethyl- in complex cosmetic matrices typically involves extraction followed by chromatographic separation and detection. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the identification and quantification of these compounds.

Experimental Workflow Diagram

Detailed Methodology

1. Sample Preparation: Solvent Extraction

The choice of extraction solvent and procedure depends on the cosmetic matrix.

-

For Oil-Based Products (e.g., Serums, Hair Oils):

-

Accurately weigh approximately 0.1 g of the product into a 15 mL centrifuge tube.

-

Add 10 mL of a suitable organic solvent such as n-hexane or acetone.

-

Vortex for 2 minutes to ensure thorough mixing and dissolution of the siloxane.

-

Centrifuge at 3000 rpm for 10 minutes to separate any insoluble components.

-

Carefully transfer the supernatant to a clean vial for GC-MS analysis. A filtration step using a 0.45 µm PTFE syringe filter may be necessary.

-

-

For Emulsion-Based Products (e.g., Creams, Lotions):

-

Accurately weigh approximately 0.5 g of the product into a 50 mL centrifuge tube.

-

Add 5 mL of a polar solvent like methanol to break the emulsion, and vortex for 1 minute.

-

Add 10 mL of n-hexane, and vortex vigorously for 5 minutes for liquid-liquid extraction.

-

Centrifuge at 4000 rpm for 15 minutes to achieve phase separation.

-

Carefully collect the upper hexane layer containing the siloxanes.

-

Repeat the hexane extraction on the remaining sample for exhaustive extraction.

-

Combine the hexane extracts and concentrate under a gentle stream of nitrogen if necessary.

-

2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the high molecular weight and boiling point of Undecasiloxane, tetracosamethyl-, a high-temperature capillary GC column and appropriate temperature programming are required.

Table of GC-MS Parameters:

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | Low-bleed, non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injection Volume | 1 µL |

| Inlet Temperature | 300 °C |

| Injection Mode | Splitless or Split (e.g., 20:1) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Temperature Program | Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 320 °C (hold 10 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Scan Range | 50 - 900 m/z |

| Solvent Delay | 5 minutes |

3. Data Analysis

-

Identification: The identification of Undecasiloxane, tetracosamethyl- is achieved by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST) or by injecting a pure standard. Characteristic fragment ions for linear siloxanes include m/z 73, 147, 221, and 281.[4]

-

Quantification: For quantitative analysis, a calibration curve should be prepared using a certified reference standard of Undecasiloxane, tetracosamethyl- in the chosen extraction solvent. The concentration in the sample is determined by comparing the peak area of the analyte to the calibration curve. An internal standard (e.g., a deuterated siloxane) can be used to improve accuracy and precision.

Conclusion

The analytical methodology presented provides a robust framework for the identification and quantification of Undecasiloxane, tetracosamethyl- in a variety of cosmetic and personal care products. The combination of a tailored solvent extraction procedure and GC-MS analysis allows for the selective and sensitive determination of this high molecular weight linear siloxane. Adherence to good laboratory practices, including the use of blanks and quality control samples, is essential for obtaining reliable and accurate results. Researchers and scientists can adapt this protocol to suit their specific product matrices and analytical instrumentation.

References

- 1. Undecasiloxane, tetracosamethyl- | C24H72O10Si11 | CID 66946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Detection and characterization of poly(dimethylsiloxane)s in biological tissues by GC/AED and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of Undecasiloxane, tetracosamethyl-

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique that combines sampling, extraction, and concentration of analytes into a single step.[1] It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds, such as siloxanes, in various matrices.[2] This document provides a detailed application note and a generalized protocol for the sampling and analysis of the high molecular weight linear siloxane, Undecasiloxane, tetracosamethyl- (CAS No. 107-53-9), using headspace SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[3]

Undecasiloxane, tetracosamethyl-, a linear siloxane with eleven silicon atoms, is a larger and less volatile compound compared to the more commonly studied short-chain siloxanes.[3] Consequently, the successful application of headspace SPME for this analyte requires careful optimization of extraction parameters to ensure efficient partitioning from the sample matrix to the SPME fiber. The protocol outlined below is based on established methods for other volatile methylsiloxanes (VMSs) and has been extrapolated to accommodate the higher molecular weight of the target analyte.[4][5] It is crucial to note that this protocol should be considered a starting point, and method optimization is highly recommended for specific sample matrices.

Recommended Materials and Instrumentation

-

SPME Fiber Assembly: A Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) coated fiber is recommended for the analysis of siloxanes.[4][6] A 65 µm PDMS/DVB fiber is a common choice.[4] For higher molecular weight compounds, a fiber with a thicker film or a composite coating like DVB/Carboxen/PDMS might also be effective.

-

SPME Holder: Manual or autosampler-compatible holder.

-

Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Headspace Vials: 20 mL clear glass vials with PTFE/silicone septa.

-

Thermostated Agitator/Heater Block: For precise temperature and agitation control during extraction.

-

Analytical Standards: Certified standard of Undecasiloxane, tetracosamethyl-.

-

Solvents: High-purity solvents (e.g., methanol, acetone) for standard preparation.

Experimental Protocols

1. Standard Preparation

-

Prepare a stock solution of Undecasiloxane, tetracosamethyl- in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Perform serial dilutions of the stock solution to prepare working standards at concentrations relevant to the expected sample concentrations.

-

Store all standard solutions at 4°C in amber glass vials.

2. Sample Preparation

-

For liquid samples (e.g., water, biological fluids), accurately transfer a known volume (e.g., 10 mL) into a 20 mL headspace vial.

-

For solid or semi-solid samples, accurately weigh a known amount (e.g., 1-5 g) into a 20 mL headspace vial.

-

Optional: For aqueous samples, the addition of salt (e.g., NaCl at 25% w/v) can be investigated to potentially enhance the extraction efficiency of semi-volatile compounds by increasing their vapor pressure.

3. Headspace SPME Procedure

-

Fiber Conditioning: Prior to first use, and as recommended by the manufacturer, condition the SPME fiber in the GC injector at the specified temperature (typically 250-270°C) for 30-60 minutes.

-

Sample Incubation: Place the sealed headspace vial in the thermostated agitator and allow it to equilibrate at a pre-determined temperature. For a semi-volatile compound like Undecasiloxane, tetracosamethyl-, a higher incubation temperature (e.g., 70-90°C) may be necessary to promote its partitioning into the headspace.[7] An initial incubation time of 15 minutes is recommended.

-

Headspace Extraction: After incubation, expose the conditioned SPME fiber to the headspace of the sample vial for a defined period. A longer extraction time (e.g., 30-60 minutes) may be required for this high molecular weight analyte to reach equilibrium. Maintain consistent agitation during extraction.

-

Fiber Desorption: After extraction, immediately transfer the SPME fiber to the GC injector for thermal desorption of the analyte onto the column.

4. GC-MS Analysis

-

Injector: Operate in splitless mode to maximize the transfer of the analyte to the column. A high injector temperature (e.g., 270°C) is recommended for the efficient desorption of Undecasiloxane, tetracosamethyl-.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 15°C/min to 300°C.

-

Hold: 10 minutes at 300°C.

-

Note: This is a starting point and should be optimized for the specific column and to ensure adequate separation from any matrix interferences.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Full scan (e.g., m/z 50-850) for qualitative analysis and method development. For quantitative analysis, Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity. Characteristic ions for Undecasiloxane, tetracosamethyl- should be determined from the full scan mass spectrum of a standard.

-

Data Presentation

Quantitative Data for Linear Siloxanes

| Analyte | Linearity (r²) | Limit of Quantification (LOQ) (ng/L) | Precision (RSD %) | Reference |

| Octamethyltrisiloxane (L3) | > 0.999 | 0.01 - 0.74 | < 17% | [4] |

| Decamethyltetrasiloxane (L4) | > 0.999 | 0.01 - 0.74 | < 17% | [4] |

| Dodecamethylpentasiloxane (L5) | > 0.999 | 0.01 - 0.74 | < 17% | [4] |

| Dodecamethylpentasiloxane (L5) | > 0.996 | ~440 µ g/vial | < 3% | [8] |

Note: The presented data is for illustrative purposes and was obtained for shorter-chain linear siloxanes. The performance of the method for Undecasiloxane, tetracosamethyl- will need to be determined experimentally.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the SPME-GC-MS analysis of Undecasiloxane, tetracosamethyl-.

SPME-GC-MS workflow for Undecasiloxane, tetracosamethyl- analysis.

Logical Relationship Diagram: Key Parameters for Optimization

The successful headspace SPME analysis of a semi-volatile compound like Undecasiloxane, tetracosamethyl- depends on the careful optimization of several key parameters. The following diagram illustrates the relationships between these parameters and the desired analytical outcome.

Key parameters influencing the optimization of SPME analysis.

References

- 1. staff.buffalostate.edu [staff.buffalostate.edu]

- 2. ba333.free.fr [ba333.free.fr]

- 3. Undecasiloxane, tetracosamethyl- | C24H72O10Si11 | CID 66946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Analysis of linear and cyclic methylsiloxanes in water by headspace-solid phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. lirias.kuleuven.be [lirias.kuleuven.be]

Application Note: Detection of Tetracosamethyl-undecasiloxane in Complex Environmental Matrices

Abstract

Tetracosamethyl-undecasiloxane (D11), a high molecular weight linear siloxane, is utilized in a variety of industrial applications and consumer products. Its potential release into the environment necessitates robust and sensitive analytical methods for its detection and quantification in complex matrices such as water, soil, sediment, and biota. This application note provides detailed protocols for the extraction and analysis of tetracosamethyl-undecasiloxane using gas chromatography-mass spectrometry (GC-MS). The methodologies described are designed to offer high sensitivity and selectivity, enabling accurate quantification at trace levels.

Introduction

Volatile methylsiloxanes (VMSs) are a class of organosilicon compounds that have seen widespread use in industrial processes and personal care products. Due to their extensive application, VMSs are frequently detected in environmental compartments, including wastewater, soil, and air.[1] Tetracosamethyl-undecasiloxane, a linear siloxane, is of growing interest due to its persistence and potential for bioaccumulation. Accurate monitoring of this compound in various environmental matrices is crucial for assessing its environmental fate and potential risks.

The primary analytical challenge lies in the extraction of these compounds from complex sample matrices while minimizing contamination and analyte loss.[2] This document outlines effective sample preparation techniques, including liquid-liquid extraction (LLE) for water samples, ultrasonic-assisted extraction for solid samples, and a comprehensive GC-MS method for quantification.

Quantitative Data Summary

The following table summarizes the performance of the described analytical methods for siloxane analysis in various environmental matrices. While specific data for tetracosamethyl-undecasiloxane is limited in the literature, the presented data for similar linear and cyclic siloxanes provide a reliable estimate of the expected method performance.

| Analyte Family | Matrix | Extraction Method | Analytical Method | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| Linear Siloxanes | Soil | Ultrasonic-Assisted Extraction | GC-MS | - | 84.9 - 107.6 | [3] |

| Cyclic Siloxanes | Soil | Ultrasonic-Assisted Extraction | GC-MS | - | 87.7 - 108.0 | [3] |

| Volatile Methylsiloxanes | Water | Liquid-Liquid Extraction | GC-MS | - | >86 | [4] |

| Cyclic Siloxanes (D5, D6) | Drinking/Source Water | Solid-Phase Microextraction | GC-MS/MS | 0.008 - 0.025 µg/L | - | [5][6] |

| Cyclic Siloxanes (D4, D5, D6) | Biota | Purge and Trap | GC-MS | 0.6 - 1.5 ng/g ww | 56 - 79 | [7] |

| Cyclic Siloxanes (D4, D5) | Wastewater Sludge | Liquid Extraction | GC-FID | - | - | [8] |

Experimental Protocols

Sample Preparation: Water and Wastewater

This protocol is adapted from a small-scale liquid-liquid extraction method for volatile methylsiloxanes in water.[2]

Materials:

-

50 mL conical centrifuge tubes

-

n-hexane (analytical grade)

-

Acetone (analytical grade)

-

Internal standard solution (e.g., M4Q at 5 mg/L in acetone)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

Procedure:

-

To a 50 mL conical centrifuge tube, add 30 mL of the water sample.

-

Spike the sample with 25 µL of the 5 mg/L internal standard solution.

-

Vortex the sample for 10 seconds to ensure homogenization and let it stabilize for 30 minutes.

-

Add 10 mL of n-hexane to the tube.

-

Vortex the mixture vigorously for 5 minutes.

-

Place the tube in an ultrasonic bath for 10 minutes.

-

Centrifuge the sample for 5 minutes at 2760 x g to separate the phases.[2]

-